N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound with a complex structure It features a benzoxazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline. This intermediate is then reacted with 2-methylpropanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications, including the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can be compared with other benzoxazole derivatives:
4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound is a key intermediate in the synthesis of the target compound and shares similar structural features.
Benzoxazole derivatives:
Other substituted benzoxazoles: Compounds with different substituents on the benzoxazole ring can have varying biological activities and properties, highlighting the importance of specific functional groups in determining the compound’s effects.
This compound stands out due to its unique combination of a benzoxazole ring and a 2-methylpropanamide group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-10(2)17(22)20-12-5-6-14(19)13(9-12)18-21-15-7-4-11(3)8-16(15)23-18/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYNWVBSCYAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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